1-Tert-butyl 3-methyl 2,2-dimethylmalonate 1-Tert-butyl 3-methyl 2,2-dimethylmalonate
Brand Name: Vulcanchem
CAS No.: 85293-46-5
VCID: VC3806906
InChI: InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3
SMILES: CC(C)(C)OC(=O)C(C)(C)C(=O)OC
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol

1-Tert-butyl 3-methyl 2,2-dimethylmalonate

CAS No.: 85293-46-5

Cat. No.: VC3806906

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

1-Tert-butyl 3-methyl 2,2-dimethylmalonate - 85293-46-5

Specification

CAS No. 85293-46-5
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
IUPAC Name 3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate
Standard InChI InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3
Standard InChI Key ZXTMFWHKFMRXOI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C)(C)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)C(=O)OC

Introduction

Structural Elucidation and Molecular Identity

Chemical Composition and Nomenclature

1-Tert-butyl 3-methyl 2,2-dimethylmalonate is a diester of malonic acid with the molecular formula C10_{10}H18_{18}O4_4 and a molecular weight of 202.25 g/mol . Its IUPAC name, O1-tert-butyl O3-methyl 2,2-dimethylpropanedioate, reflects the substitution pattern:

  • A tert-butyl group (-OC(CH3_3)3_3) at the first ester position.

  • A methyl group (-OCH3_3) at the third ester position.

  • Two methyl groups (-CH3_3) on the central carbon of the malonate backbone .

The compound’s structure is critical for its steric and electronic properties, influencing reactivity and stability.

Synthetic Methodologies

Alkylation of Malonate Esters

The synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate typically involves sequential alkylation of a malonate precursor. A representative pathway involves:

  • Deprotonation: Treatment of tert-butyl methyl malonate (CAS 42726-73-8) with a strong base like sodium hydride (NaH) in dimethylformamide (DMF) generates a resonance-stabilized enolate .

  • Methylation: Reaction with methyl iodide (CH3_3I) at 0–25°C introduces methyl groups at the α-position. The reaction proceeds via an SN_\text{N}2 mechanism, yielding the 2,2-dimethyl derivative .

  • Workup and Purification: Extraction with dichloromethane, drying over MgSO4_4, and silica gel chromatography (hexane/ethyl acetate) afford the pure product in ~77% yield .

Key Reaction Conditions:

  • Temperature: 0°C (initial) → 25°C (final).

  • Solvent: DMF or tetrahydrofuran (THF).

  • Base: NaH (60% oil suspension) .

Alternative Routes

  • Transesterification: Exchange of ester groups using acid or base catalysts, though this method is less common due to competing side reactions .

  • Protection-Deprotection Strategies: Use of tert-butyl esters as protecting groups in multi-step syntheses, enabling selective functionalization .

Physicochemical Properties

Chemical Reactivity

  • Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding tert-butanol, methanol, and dimethylmalonic acid.

  • Thermal Decomposition: At elevated temperatures, β-keto ester degradation may occur, releasing acetone and CO2_2 .

  • Radical Reactions: Participation in photooxidation pathways, forming peroxynitrate derivatives in the presence of NO2_2 .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s steric bulk and electronic properties make it valuable for:

  • Peptide Mimetics: Incorporation into non-natural amino acids via alkylation or Michael additions .

  • Polymer Chemistry: Monomer for ester-based polymers with tailored thermal stability .

  • Pharmaceutical Intermediates: Key precursor in synthesizing β-keto esters and heterocyclic compounds .

Catalytic and Mechanistic Studies

  • Steric Effects: The tert-butyl group impedes approach of bulky nucleophiles, enabling studies on steric vs. electronic influences in ester reactions .

  • Radical Trapping: Participation in atmospheric chemistry models to quantify radical reaction kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator